Cas no 1312785-22-0 (tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)

tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate
- tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate
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- MDL: MFCD31558540
- インチ: 1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3
- InChIKey: BIZJXTJFSPZKHW-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(F)=C2)=C(CC(OC(C)(C)C)=O)N=C1Cl
tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578325-1g |
Tert-butyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
1312785-22-0 | 98% | 1g |
¥770.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100535-1g |
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |
1312785-22-0 | ≥95% | 1g |
¥4200.00 | 2024-08-09 | |
eNovation Chemicals LLC | D777156-1g |
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |
1312785-22-0 | 95% | 1g |
$605 | 2025-02-21 | |
eNovation Chemicals LLC | D777156-1g |
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |
1312785-22-0 | 95% | 1g |
$605 | 2025-02-25 | |
eNovation Chemicals LLC | D777156-1g |
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |
1312785-22-0 | 95% | 1g |
$605 | 2024-07-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY100535-1g |
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate |
1312785-22-0 | 95% | 1g |
¥4200.00 | 2023-09-15 |
tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetateに関する追加情報
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate: A Comprehensive Overview
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate (CAS No. 1312785-22-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and advanced materials. The structure of tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate is characterized by a quinazoline ring system with substituents at positions 2, 4, and 7, specifically a chlorine atom at position 2, a fluorine atom at position 7, and an acetate group attached to the tert-butyl moiety at position 4.
The synthesis of tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate involves a series of carefully designed organic reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and deprotection steps. Recent advancements in catalytic methods have enabled the efficient and selective preparation of this compound, ensuring high purity and yield. The use of microwave-assisted synthesis has further streamlined the process, reducing reaction times while maintaining product quality.
One of the most notable applications of tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate is in the development of kinase inhibitors. Quinazolines are well-known for their ability to target various protein kinases, which are critical in cellular signaling pathways. Studies have shown that this compound exhibits potent inhibitory activity against key kinases such as EGFR (epidermal growth factor receptor) and Aurora kinases, making it a promising candidate for anticancer drug development. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.
In addition to its role in medicinal chemistry, tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate has also been explored for its potential in optoelectronic materials. The quinazoline core contributes to strong fluorescence properties, which can be harnessed in applications such as organic light-emitting diodes (OLEDs) and sensors. By modifying the substituents on the quinazoline ring, researchers have been able to tune the electronic properties of this compound, leading to improved device performance.
The chemical stability of tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate is another area of interest. Studies have demonstrated that this compound exhibits excellent thermal stability under ambient conditions, making it suitable for various industrial applications. Furthermore, its resistance to photodegradation under UV light exposure has been reported in recent publications, highlighting its potential for use in outdoor optical devices.
From a structural perspective, the tert-butyl group attached to the acetate moiety plays a crucial role in stabilizing the molecule's conformation. This bulky group also contributes to steric hindrance, which can influence both the reactivity and selectivity of the compound in various chemical reactions. Recent computational studies have provided insights into the molecular dynamics of this compound, shedding light on its interaction with biological targets and synthetic intermediates.
In terms of spectroscopic analysis, tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate exhibits distinct UV-vis absorption bands due to its conjugated π-system. These spectral characteristics are valuable for both analytical purposes and material characterization. Researchers have utilized these properties to develop novel sensing platforms capable of detecting trace amounts of analytes in complex matrices.
The future outlook for tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate is bright, with ongoing research focusing on expanding its applications in drug delivery systems and nanotechnology. Its unique combination of chemical stability, electronic properties, and biological activity positions it as a versatile building block for next-generation materials and therapeutics.
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